molecular formula C16H22N2O3S B4463244 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE

1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE

Cat. No.: B4463244
M. Wt: 322.4 g/mol
InChI Key: CRGSXMJRHIMAMC-UHFFFAOYSA-N
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Description

1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The compound’s structure includes a piperidine ring, a tetrahydroquinoline ring, and a methanesulfonyl group, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE typically involves multi-step organic reactions. A common approach might include:

    Formation of the Piperidine Ring: Starting from a suitable precursor, the piperidine ring can be synthesized through cyclization reactions.

    Introduction of the Methanesulfonyl Group: This step involves the sulfonylation of the piperidine ring using methanesulfonyl chloride under basic conditions.

    Formation of the Tetrahydroquinoline Ring: The tetrahydroquinoline ring can be synthesized through a series of condensation and cyclization reactions.

    Coupling of the Two Rings: The final step involves coupling the piperidine and tetrahydroquinoline rings through a carbonyl linkage.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methanesulfonyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Nucleophiles such as amines or thiols.

Major Products

The major products of these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving piperidine and quinoline derivatives.

    Medicine: Potential therapeutic applications due to its unique structure and reactivity.

    Industry: Use in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE would depend on its specific interactions with molecular targets. These might include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function.

    Pathway Modulation: Affecting signaling pathways involved in various biological processes.

Comparison with Similar Compounds

Similar Compounds

    1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROISOQUINOLINE: Similar structure but with an isoquinoline ring.

    1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROBENZOQUINOLINE: Contains a benzoquinoline ring.

Uniqueness

1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.

Properties

IUPAC Name

3,4-dihydro-2H-quinolin-1-yl-(1-methylsulfonylpiperidin-3-yl)methanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O3S/c1-22(20,21)17-10-4-8-14(12-17)16(19)18-11-5-7-13-6-2-3-9-15(13)18/h2-3,6,9,14H,4-5,7-8,10-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRGSXMJRHIMAMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)N1CCCC(C1)C(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
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1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
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1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 4
1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 5
1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE
Reactant of Route 6
Reactant of Route 6
1-(1-METHANESULFONYLPIPERIDINE-3-CARBONYL)-1,2,3,4-TETRAHYDROQUINOLINE

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